molecular formula C15H18O2S B14372700 1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene CAS No. 91873-75-5

1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene

Cat. No.: B14372700
CAS No.: 91873-75-5
M. Wt: 262.4 g/mol
InChI Key: ZSBQEGCFXINQJT-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene is an organic compound characterized by a cyclohexylidene group attached to an ethenesulfonyl moiety, which is further connected to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene typically involves the reaction of cyclohexylideneethene with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexylideneethene} + \text{Sulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, Friedel-Crafts alkylation reagents, Lewis acids.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The cyclohexylidene and benzene moieties may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylidene-1-phenylethanone: Similar in structure but lacks the sulfonyl group.

    2-Cyclohexylidenecyclohexanone: Contains a cyclohexylidene group but differs in the rest of the structure.

Uniqueness

1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene is unique due to the presence of both the sulfonyl and cyclohexylidene groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

91873-75-5

Molecular Formula

C15H18O2S

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C15H18O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h7-10,12H,2-6H2,1H3

InChI Key

ZSBQEGCFXINQJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=C=C2CCCCC2

Origin of Product

United States

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